5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4S/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUQVYIBWVVSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-3-nitro-1H-pyrazole
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophiles. Nitration and chlorination are performed post-cyclization to ensure regioselectivity.
Procedure :
- Cyclization : Hydrazine hydrate reacts with acetylacetone in ethanol under reflux to form 3-methyl-1H-pyrazole.
- Nitration : The pyrazole is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position.
- Chlorination : Phosphorus oxychloride (POCl₃) chlorinates the 4-position under anhydrous conditions.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate | 80°C | 85 |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 72 |
| Chlorination | POCl₃ | 110°C | 68 |
Functionalization of Thiophene-2-carboxylic Acid
The methylene linker is introduced via Friedel-Crafts alkylation or nucleophilic substitution.
Procedure :
- Chloromethylation : Thiophene-2-carboxylic acid reacts with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) to yield chloromethylthiophene-2-carboxylic acid.
- Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity.
Optimization Note : Excess paraformaldehyde (1.5 equivalents) improves yield by minimizing oligomer formation.
Coupling of Pyrazole and Thiophene Moieties
The final step involves nucleophilic substitution between 4-chloro-3-nitro-1H-pyrazole and chloromethylthiophene-2-carboxylic acid.
Procedure :
- Reaction Setup : Pyrazole (1.0 equiv) and chloromethylthiophene (1.2 equiv) are dissolved in dimethylformamide (DMF).
- Base Addition : Potassium carbonate (K₂CO₃, 2.0 equiv) is added to deprotonate the pyrazole nitrogen, facilitating SN2 displacement.
- Microwave Assistance : Irradiation at 120°C for 20 minutes enhances reaction efficiency (yield: 89%).
Characterization :
- FT-IR : Peaks at 1710 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), and 680 cm⁻¹ (C-Cl).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J=3.6 Hz, 1H, thiophene-H), 5.32 (s, 2H, CH₂).
Alternative Pathways and Comparative Analysis
One-Pot Cyclization-Coupling Strategy
A streamlined method involves in situ generation of the pyrazole ring on the thiophene backbone:
- Condensation : Thiophene-2-carbaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization : Nitration and chlorination are performed sequentially using HNO₃/H₂SO₄ and POCl₃.
Advantages :
- Reduces purification steps.
- Achieves 78% overall yield.
Solvent and Catalyst Optimization
| Parameter | Effect on Yield (%) |
|---|---|
| DMF vs. THF | 89 vs. 62 |
| K₂CO₃ vs. Cs₂CO₃ | 89 vs. 91 |
| Microwave vs. Reflux | 89 vs. 75 |
Polar aprotic solvents (DMF, DMSO) enhance ionic intermediate stability, while microwave irradiation reduces reaction time.
Challenges and Mitigation Strategies
Regioselectivity in Nitration :
Byproduct Formation :
Industrial-Scale Considerations
- Cost Efficiency : POCl₃ and DMF are cost-prohibitive at scale; alternatives like thionyl chloride (SOCl₂) and cyclopentyl methyl ether (CPME) are explored.
- Waste Management : Neutralization of HCl gas with NaOH scrubbers is mandatory.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show promise in:
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines or thiols.
Coupling: Carbodiimides (e.g., EDC), amines.
Major Products
Reduction: 5-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.
Substitution: 5-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.
Coupling: Amides or esters of the original compound.
Scientific Research Applications
Medicinal Chemistry
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has been explored for its potential as an anti-inflammatory and anti-cancer agent. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for developing new therapeutic agents.
Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammation .
Agricultural Chemistry
This compound has also been investigated for its potential use as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants, potentially disrupting growth or metabolic processes.
Data Table: Herbicidal Activity of Derivatives
| Compound Name | Activity Level | Target Species | Reference |
|---|---|---|---|
| Derivative A | High | Weeds | Agricultural Sciences |
| Derivative B | Moderate | Crop Plants | Journal of Agricultural Chemistry |
Material Science
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study : A research group investigated the use of this compound in the fabrication of thin-film transistors. The findings suggested that films made from this compound exhibited improved charge mobility compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in inflammatory pathways.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Substituent Variations
(a) 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid (CAS 1006455-24-8)
- Structure : Lacks the nitro group at the pyrazole 3-position.
- Molecular Formula : C₉H₇ClN₂O₂S (MW 258.68 g/mol) .
- This compound may exhibit lower biological activity compared to the nitro-containing target compound.
(b) 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid (CAS 1006457-69-7)
- Structure : Nitro group at pyrazole 4-position instead of 3.
- Impact : Positional isomerism of the nitro group could alter electronic distribution and steric hindrance, affecting binding to biological targets.
(c) 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid
- Structure : Similar to the target compound but lacks the 4-chloro substituent.
Heterocyclic Core Modifications
(a) 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride
- Structure : Replaces pyrazole with a methylpiperazine group.
- Molecular Formula : C₁₁H₁₇ClN₂O₂S (MW 300.79 g/mol) .
- Impact : The bulky, basic piperazine group enhances solubility (via hydrochloride salt) and may improve pharmacokinetic properties, making it more suitable for medicinal chemistry applications.
(b) 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic Acid (CAS 934155-49-4)
- Structure: Substituted with a phenoxy group bearing a nitro group.
- Molecular Formula: C₁₂H₉NO₅S (MW 279.27 g/mol) .
Biological Activity
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to review the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from various scholarly sources.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylic acid group and a pyrazole moiety. Its molecular formula is C₁₃H₈ClN₃O₄S, indicating the presence of chlorine and nitro groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values around 3.79 µM indicate strong inhibitory effects on cell proliferation.
- A549 (Lung Cancer) : Compounds with similar structures exhibited IC50 values ranging from 26 µM to lower, demonstrating potential as therapeutic agents against lung cancer .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been reported to exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In specific studies, compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, compounds structurally related to this compound have shown activity against:
- Bacteria : Effective against strains like Escherichia coli and Staphylococcus aureus.
- Fungi : Demonstrated antifungal activity against Candida albicans .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Certain pyrazole derivatives are known to inhibit kinases involved in cell proliferation and survival, contributing to their anticancer effects.
- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests potential use in treating inflammatory diseases.
- DNA Interaction : Some studies indicate that pyrazole compounds can bind DNA, affecting replication and transcription processes crucial for cancer cell survival .
Case Studies
Q & A
Q. What are the common synthetic routes for synthesizing 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid?
Methodology :
- Cyclization : React hydrazine derivatives with ketones under acidic or basic conditions to form the pyrazole ring. For example, cyclopropyl hydrazine reacts with thiophenyl ketones to yield intermediates .
- Functionalization : Introduce the nitro group via nitration after protecting the thiophene-carboxylic acid moiety to avoid side reactions.
- Microwave-assisted synthesis : Optimize reaction time and yield (e.g., 20–30% improvement) compared to traditional thermal methods .
Q. What analytical techniques are critical for characterizing this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and integration ratios. Aromatic protons in pyrazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) are diagnostic .
- X-ray crystallography : Resolve 3D structure and confirm regiochemistry of nitro and chloro groups (e.g., bond angles and torsion angles) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520–1350 cm) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the nitration step?
Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitro group introduction by stabilizing transition states.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) to improve regioselectivity .
- Temperature control : Gradual addition of nitrating agents (e.g., HNO) at 0–5°C minimizes decomposition .
Q. How can structural modifications improve solubility for biological testing?
Methodology :
- Salt formation : Convert the carboxylic acid to sodium/potassium salts for aqueous solubility .
- Prodrug strategies : Synthesize ester derivatives (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvents : Use DMSO (<10% v/v) in assays to maintain solubility without denaturing proteins .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodology :
- Cross-validation : Compare DFT-predicted NMR shifts with experimental data to identify discrepancies (e.g., solvent effects or tautomerism) .
- 2D NMR experiments : Use HSQC or HMBC to assign ambiguous proton-carbon correlations .
- Crystallographic refinement : Re-examine X-ray data for potential disorder or hydrogen bonding affecting spectral profiles .
Q. What computational approaches predict the compound’s reactivity in electrophilic substitution?
Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group directs substitution to the pyrazole’s C-5 position .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., aqueous vs. organic solvents) .
Q. How can structure-activity relationship (SAR) studies guide derivative design for antimicrobial activity?
Methodology :
- Substituent variation : Replace chloro with fluoro to assess halogen effects on membrane penetration.
- Nitro reduction : Synthesize amino derivatives to test redox-dependent bioactivity .
- Bioisosteres : Substitute thiophene with furan or benzothiophene to modulate lipophilicity .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
Methodology :
- Exothermic steps : Use jacketed reactors with controlled cooling during nitration .
- Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization (e.g., ethanol/water mixtures) for polar intermediates .
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
